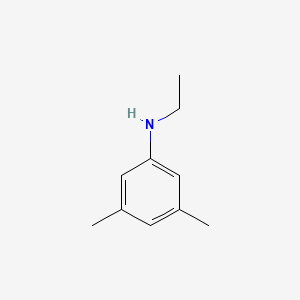

N-ethyl-3,5-dimethylaniline

Description

Contextualization within the Field of Substituted Aromatic Amines

Substituted aromatic amines are a fundamental class of organic compounds characterized by an amino group attached to an aromatic ring, with additional functional groups modifying the ring or the nitrogen atom. sundarbanmahavidyalaya.in These compounds are of significant interest in various scientific fields, including medicinal chemistry, materials science, and industrial applications. sundarbanmahavidyalaya.inmdpi.com The nature and position of the substituents on the aromatic ring or the amine nitrogen profoundly influence the electronic properties, reactivity, and steric hindrance of the molecule. ampp.org This, in turn, dictates their utility in the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and dyes. mdpi.comrsc.org

N-ethyl-3,5-dimethylaniline, with its ethyl group on the nitrogen and two methyl groups at the meta positions of the aniline (B41778) ring, is a specific example of a substituted aromatic amine. The presence of these alkyl groups impacts the compound's basicity and nucleophilicity, key parameters in its chemical behavior.

Significance of this compound as a Research Subject and Chemical Building Block

The significance of this compound in research stems from its utility as a precursor and intermediate in the synthesis of more complex molecules. It is classified as an organic building block in chemical research. moldb.com The market for related compounds like 3,5-dimethylaniline (B87155) (also known as 3,5-xylidine) highlights the industrial relevance of this structural motif, with applications in the production of pharmaceutical and pesticide intermediates. cognitivemarketresearch.com

Research has explored the reactivity of related dimethylanilines. For instance, studies on the amination of phenols have shown that 3,5-dimethylaniline can be produced and subsequently converted to other chemicals. rsc.org The specific substitution pattern of this compound, with its symmetrically placed methyl groups, offers a unique steric and electronic environment that can be exploited in targeted chemical syntheses.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 13342-22-8 |

| Molecular Formula | C10H15N |

| Molecular Weight | 149.23 g/mol |

| Purity (Typical) | 98% |

| Data sourced from Moldb. moldb.com |

Overview of Current Research Trajectories and Identified Knowledge Gaps

Current research involving substituted anilines is broad, encompassing areas from synthetic methodology development to investigations into their electronic and photophysical properties. For example, recent studies have focused on the electronic relaxation dynamics of similar molecules like 3,5-dimethylaniline upon UV excitation. researchgate.net Such fundamental research provides insights into the intrinsic properties of these molecules, which can inform their application in various technologies.

While much is known about aromatic amines in general, specific knowledge gaps for this compound persist. A comprehensive literature review aimed at identifying harmful and potentially harmful constituents in various products noted a lack of extensive data for some specific aromatic amines, including 2,6-dimethylaniline, suggesting that related isomers may also warrant further investigation. acs.org Further research could focus on elucidating the detailed reaction mechanisms involving this compound, exploring its potential in novel synthetic applications, and fully characterizing its physicochemical properties. For instance, while the hydrochloride salt of this compound is known, detailed studies on its specific applications are not widely published.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3,5-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-11-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBMTHXANKLTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC(=C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemical Transformations for N Ethyl 3,5 Dimethylaniline

Synthesis and Purification of 3,5-Dimethylaniline (B87155) Precursors

The synthesis of N-ethyl-3,5-dimethylaniline begins with the formation of its core structure, 3,5-dimethylaniline, also known as 3,5-xylidine.

Established Laboratory Synthesis Routes for 3,5-Dimethylaniline

In a laboratory setting, 3,5-dimethylaniline can be synthesized through several routes. One common method involves the reduction of 3,5-dimethylnitrobenzene. A typical procedure utilizes a reducing agent like sodium borohydride (B1222165) in the presence of a catalyst, such as magnetic nanoparticles of copper-doped iron oxide (MMTFe3O4Cu MNPs), in an aqueous medium. This reaction can proceed at a moderate temperature of 60°C, yielding pure 3,5-dimethylaniline after extraction and solvent evaporation. chemicalbook.com

Another laboratory-scale synthesis involves the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime in the gaseous phase. This process is carried out at high temperatures, ranging from 200°C to 500°C, over a catalyst containing a noble metal from the 8th subgroup of the Periodic Table, such as palladium or platinum. google.com The product, 3,5-dimethylaniline, is then purified by distillation under reduced pressure. google.com

A multi-step synthesis starting from a substituted aryl primary amine has also been described. This process involves diazotization, coupling with 2,4-dimethylaniline (B123086) in an acidic medium, another diazotization step, and finally a reaction with a reductive medium to yield a mixture containing 3,5-dimethylaniline, which is then separated. google.com

For purification, a common laboratory technique involves converting the crude 3,5-dimethylaniline to a crystalline derivative, such as an acetyl or benzoyl derivative. After recrystallization of the derivative to a high purity, the free base is regenerated by treatment with an alkali, followed by drying over potassium hydroxide (B78521) and fractional distillation. chemicalbook.com

Industrial Production Considerations of 3,5-Dimethylaniline and Related Xylidines

On an industrial scale, 3,5-dimethylaniline is primarily produced through the amination of 3,5-xylenol. wikipedia.org This process involves reacting 3,5-xylenol with ammonia (B1221849) at elevated temperatures and pressures in the presence of a catalyst, often alumina (B75360). google.comwikipedia.org While effective, this method requires significant technological infrastructure to handle the high pressures and temperatures involved. google.com

The production of xylidines, in general, is a significant industrial process, as they are key intermediates in the manufacturing of dyes, pigments, and other specialty chemicals. google.comnih.govnordmann.global The choice of a particular industrial route often depends on the availability and cost of raw materials, as well as environmental considerations. For instance, the 3,5-xylenol route can be associated with environmental pollution during the preparation of the starting material. google.com Therefore, developing more cost-effective and environmentally benign production techniques remains an area of active research. google.com

N-Alkylation Strategies for the Introduction of the Ethyl Group

Once 3,5-dimethylaniline is obtained, the next step in producing this compound is the introduction of an ethyl group onto the nitrogen atom of the amino group. This is achieved through N-alkylation.

Classical N-Alkylation Approaches with Alkyl Halides or Alcohols

A traditional and widely used laboratory method for N-alkylation is the reaction of the primary amine with an alkyl halide, such as ethyl iodide or ethyl bromide. koreascience.krpsu.edu This reaction, a nucleophilic aliphatic substitution, is often carried out in the presence of a base like triethylamine (B128534) to neutralize the hydrogen halide formed during the reaction. koreascience.kr While effective for selective mono-N-alkylation at room temperature, a significant challenge with this method is controlling over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. koreascience.krpsu.edu The use of ionic liquids as solvents has been explored to improve selectivity in these reactions. psu.edursc.org

Alternatively, alcohols like ethanol (B145695) can be used as alkylating agents. This approach is often preferred in industrial settings as alcohols are generally less expensive and their use avoids the formation of salt byproducts. However, these reactions typically require a catalyst to activate the hydroxyl group of the alcohol, making it a better leaving group. google.com

Catalytic Amination and Alkylation Methodologies

Modern synthetic chemistry increasingly relies on catalytic methods for N-alkylation due to their efficiency, selectivity, and often milder reaction conditions. These methods can be broadly categorized into homogeneous and heterogeneous catalysis.

Heterogeneous catalysts are particularly attractive for industrial applications because they are easily separated from the reaction mixture and can often be reused. Various solid catalysts have been shown to be effective for the N-alkylation of anilines with alcohols.

Supported metal nanoparticles are a prominent class of heterogeneous catalysts for this transformation. For instance, nickel and copper nanoparticles supported on materials like zeolites (NaX), magnesium oxide (MgO), or γ-alumina (γ-Al2O3) have been used to catalyze the alkylation of amines with alcohols in a continuous flow reactor. researchgate.net These systems can produce mono-N-alkylated products in high yields at temperatures between 160–240°C under atmospheric hydrogen pressure. researchgate.net

Niobic acid has also been identified as an effective catalyst for the N-alkylation of aniline (B41778) with ethanol in a fixed-bed reactor, leading to the formation of N-ethylaniline and N,N-diethylaniline. researchgate.netsioc-journal.cn The reaction mechanism is thought to involve the activation of the alcohol's C-O bond and the aniline's N-H bond by the catalyst. sioc-journal.cn

Other metal oxides, such as a combination of vanadium pentoxide (V2O5) and tin dioxide (SnO2), have been patented for the catalytic alkylation of aromatic amines with alcohols in the vapor phase at temperatures around 300–350°C. google.com Silica (B1680970) gel has also been reported to catalyze the N-alkylation of aniline with various alcohols at even higher temperatures (300°–500° C). google.com

More recently, research has focused on developing highly active and selective catalysts. For example, nickel supported on θ-alumina (Ni/θ-Al2O3) has been demonstrated as a reusable heterogeneous catalyst for the alkylation of anilines with various alcohols, including aliphatic ones, under additive-free conditions. researchgate.net Palladium-based catalysts, such as palladium supported on silica (SiO2) or alumina (Al2O3), are also efficient for the N-alkylation of amines with alcohols through a "borrowing hydrogen" mechanism. rsc.org This mechanism involves the dehydrogenation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine. rsc.orgrsc.org

Homogeneous Catalytic Systems for Aromatic Amines

The synthesis of aromatic amines, including N-alkylated anilines like this compound, is often achieved through homogeneous catalysis. nih.gov These methods, which include nucleophilic substitution, reductive amination, and cross-coupling reactions, frequently rely on metal complexes as catalysts. nih.gov

Ruthenium-based systems have demonstrated notable efficacy. For instance, the combination of RuCl2(dmso)4 and BuPAd2 ligands has been used for the general methylation of amines using phenylsilane (B129415) (PhSiH3) and carbon dioxide (CO2). acs.org Another effective system involves an in-situ combination of Ru(acac)3 for the N-methylation of amines. acs.org Similarly, the Ru(triphos)(tmm) complex, in conjunction with HNTf2 acid, serves as a highly efficient homogeneous catalyst for the reductive N-methylation of imines using CO2 and H2. acs.org Iridium complexes that feature an N-heterocyclic carbene (NHC) ligand have also shown high catalytic performance for the N-methylation of both aliphatic and aromatic primary amines using methanol (B129727) as the methylating agent. grafiati.com

While effective, a significant drawback of using metal complexes in homogeneous catalysis is the difficulty in separating the catalyst from the final product. nih.gov This is a critical consideration, especially in the manufacturing of high-purity chemicals required for applications such as pharmaceuticals. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for N-Alkylated Anilines

The principles of green chemistry are increasingly influencing the synthesis of N-alkylated anilines, aiming to develop more environmentally benign and sustainable processes. chemistryjournals.netroyalsocietypublishing.org These principles advocate for waste prevention, maximizing atom economy, using safer solvents, and designing energy-efficient reactions. chemistryjournals.netroyalsocietypublishing.orgkahedu.edu.in

A key tenet of green chemistry is the use of catalytic reagents over stoichiometric ones, as catalysts can drive reactions more efficiently and selectively, thereby reducing waste and energy consumption. chemistryjournals.net The development of catalyst-assisted reactions and the judicious choice of solvents are two important aspects of green techniques in organic chemistry. royalsocietypublishing.org Alternative solvents such as water, ethanol, and ionic liquids are being explored to reduce the environmental impact of chemical processes. chemistryjournals.net

Recent advancements focus on developing synthetic routes that minimize hazardous reagents and by-products. chemistryjournals.net For example, the production of fine chemicals and pharmaceuticals has been known to generate substantial waste, often between 25 to 100 kilograms of waste per kilogram of product. chemistryjournals.net Green chemistry seeks to mitigate this by designing more direct synthetic pathways. chemistryjournals.net Methodologies like microwave-assisted synthesis and conducting reactions at ambient temperature and pressure are also being employed to enhance energy efficiency. chemistryjournals.netroyalsocietypublishing.org

Derivatization and Functionalization of this compound

The chemical structure of this compound allows for various modifications, enabling its use as a building block in more complex molecules.

Synthesis of Substituted this compound Analogs

The derivatization of this compound can be achieved through various reactions targeting the aniline nitrogen or the aromatic ring. For instance, N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines can be synthesized by reacting the corresponding dimethylaniline with methacrylic acid. mdpi.com

Another example involves the synthesis of 3,5-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline, where 3,5-dimethylaniline is alkylated with a thiazole-containing agent like 5-(chloromethyl)-1,3-thiazole. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

The following table outlines the synthesis of a specific analog:

| Reactants | Reagents | Product |

| 3,5-dimethylaniline | 5-(chloromethyl)-1,3-thiazole, Potassium Carbonate | 3,5-dimethyl-N-(1,3-thiazol-5-ylmethyl)aniline |

This reaction highlights a common strategy for introducing heterocyclic moieties onto the aniline scaffold.

Integration into Complex Organic Architectures (e.g., Rotaxanes, Pyridones)

The functionalized derivatives of this compound can be incorporated into larger, more complex molecular structures. For example, the reaction of N-(3,5-dimethylphenyl)-α-methyl-β-alanine with ethyl acetoacetate (B1235776) yields 1-(3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone. mdpi.com This demonstrates the integration of the dimethylaniline core into a pyridone ring system.

Furthermore, the principles of quaternization of pyridine (B92270) and its derivatives using alkyl halides are employed to create versatile synthetic intermediates for biologically active compounds. researchgate.net These N-substituted pyridinium (B92312) salts have broad potential as reagents in organic synthesis. researchgate.net While direct integration of this compound into rotaxanes is not explicitly detailed in the provided context, the synthesis of complex macrocycles and interlocked molecules often relies on building blocks with versatile functional groups, a role that derivatives of this compound could potentially fill.

Advanced Characterization Techniques and Structural Elucidation of N Ethyl 3,5 Dimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment.researchgate.netmoldb.comrsc.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-ethyl-3,5-dimethylaniline. By analyzing the chemical environment of each proton and carbon atom, NMR provides a detailed map of the molecule's connectivity and structure.

Proton (¹H) NMR Spectral Analysis.researchgate.netmoldb.comrsc.org

The ¹H NMR spectrum of this compound provides key information about the number and types of protons present in the molecule. The signals in the spectrum correspond to the protons of the ethyl group and the aromatic ring.

Ethyl Group: The ethyl group gives rise to two distinct signals: a triplet corresponding to the methyl (CH₃) protons and a quartet corresponding to the methylene (B1212753) (CH₂) protons. This splitting pattern is due to the coupling between adjacent protons.

Aromatic Protons: The protons on the dimethyl-substituted benzene (B151609) ring also produce characteristic signals in the aromatic region of the spectrum.

Amine Proton: The proton attached to the nitrogen atom (NH) typically appears as a broad singlet.

A study reporting the ¹H NMR spectrum of 4´-ethyl-N,N-dimethylaniline in Chloroform-d showed a triplet at 1.13 ppm for the methyl protons and a quartet at 2.49 ppm for the methylene protons of the ethyl group. researchgate.net While this is a different isomer, the splitting patterns for the ethyl group are expected to be similar for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |

| Ethyl CH₃ | ~1.2 | Triplet |

| Aromatic CH₃ | ~2.2 | Singlet |

| Ethyl CH₂ | ~3.1 | Quartet |

| Aromatic CH | ~6.3 - 6.4 | Multiplet |

| NH | Variable | Broad Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis.researchgate.netmoldb.comrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

Aliphatic Carbons: The two carbon atoms of the ethyl group will appear in the upfield region of the spectrum.

Aromatic Carbons: The six carbons of the benzene ring will have signals in the downfield aromatic region. The chemical shifts of these carbons are influenced by the substituents on the ring.

For the related compound 3,5-dimethylaniline (B87155), the ¹³C NMR spectrum shows signals at δ 21.8, 113.7, 121.0, 139.4, and 146.8. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ethyl CH₃ | ~15 |

| Aromatic CH₃ | ~21 |

| Ethyl CH₂ | ~45 |

| Aromatic C4 | ~110 |

| Aromatic C2, C6 | ~114 |

| Aromatic C3, C5 | ~139 |

| Aromatic C1 | ~148 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Complex Structures.moldb.comrsc.org

For more complex molecules or to confirm assignments, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC: This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is highly sensitive and helps in unambiguously assigning the signals in the ¹H and ¹³C NMR spectra. columbia.edu

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for establishing the connectivity between different parts of the molecule, such as linking the ethyl group to the aniline (B41778) nitrogen and confirming the substitution pattern on the aromatic ring. columbia.edunih.gov

In a study on related aniline derivatives, HMBC was instrumental in determining the structure of DNA adducts by showing correlations between protons and carbons across multiple bonds. nih.gov For instance, the correlation between the Ar-NH proton and various aromatic carbons helped to pinpoint the site of adduction. nih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis.moldb.comrsc.orgalfa-chemistry.com

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. It also provides information about the structure of the molecule through analysis of its fragmentation pattern. The compound has a molecular formula of C₁₀H₁₅N and a molecular weight of 149.23 g/mol . moldb.com

In the mass spectrometer, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov The fragmentation pattern, which results from the breakdown of the molecular ion, can provide valuable structural information. For instance, in a study of a related compound, the loss of the deoxyribose moiety was a key fragmentation pattern observed. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.moldb.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum shows absorption bands corresponding to the vibrations of specific bonds within the molecule. Key expected absorptions for this compound include N-H stretching, C-H stretching (both aromatic and aliphatic), and C=C stretching of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the UV region. Studies on related anilines have investigated their UV absorption spectra. researchgate.net For example, N,N-dimethylaniline shows an absorption maximum at 251 nm in cyclohexane. photochemcad.com

Chromatographic Methods for Purity Assessment and Isomer Resolution.researchgate.netrsc.orgdojindo.comchemicalbook.com

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers.

Gas Chromatography (GC): GC is a widely used method for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it can be used to identify and quantify the components of a mixture. However, co-elution of isomers can be a challenge. For instance, the separation of dimethylaniline isomers can be difficult under certain GC conditions. tandfonline.comd-nb.info

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that is particularly useful for less volatile or thermally sensitive compounds. sigmaaldrich.com It has been successfully used for the analysis of aniline derivatives. nih.gov

Flash Chromatography: This is a purification technique used to isolate the desired compound from a reaction mixture. In the synthesis of related anilines, flash chromatography with a hexane:ethyl acetate (B1210297) solvent system has been employed for purification. rsc.org

The choice of chromatographic method and conditions is critical for achieving good resolution of isomers. For example, a study comparing GC-MS and LC-MS/MS for the analysis of aniline derivatives found that the LC-MS/MS method provided better separation of some isomers. tandfonline.com

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it suitable for detecting trace amounts of aniline derivatives in various matrices. oup.com

Research Findings:

GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (MS), is extensively used for the separation and quantification of aniline and its derivatives. oup.comut.ac.ir For instance, a GC-FID method was developed for the simultaneous analysis of six isomers of xylidines (dimethylanilines) and aniline after derivatization with ethyl chloroformate (ECF). ut.ac.ir This derivatization step is often crucial for improving the chromatographic peak shape and thermal stability of aniline compounds. ut.ac.ir The separation was achieved on a DB-5 column (30m x 0.32mm) with a specific temperature program, demonstrating the capability of GC to resolve closely related isomers. ut.ac.ir

In environmental analysis, GC-MS is a powerful tool for determining aniline derivatives in samples such as river water, sediment, and fish. oup.com Methods have been developed to detect these compounds at nanogram-per-gram or even picogram-per-milliliter levels. oup.com Sample preparation often involves liquid-liquid extraction or steam distillation to isolate the analytes before GC-MS analysis. oup.com The use of a mass spectrometer as a detector provides definitive identification of the compounds based on their mass spectra.

Challenges in GC analysis of anilines include their potential for erratic responses, which necessitates frequent column maintenance and recalibration. epa.gov Furthermore, interferences from other compounds in complex matrices can be an issue, sometimes requiring cleanup steps like Florisil column cleanup or gel permeation chromatography. epa.gov For instance, the chromatographic separation of ethylaniline from 2,5-dimethylaniline (B45416) can be challenging, and certain qualifier ions in MS may overlap, complicating quantification. tandfonline.com

Table 1: GC Conditions for Analysis of Aniline Derivatives

| Parameter | Condition 1 | Condition 2 |

| Column | DB-5 (30m x 0.32mm, 0.25 µm film) ut.ac.ir | Capillary column (e.g., RTX-17, 30m x 0.25 µm) rsc.org |

| Oven Program | 90°C (3 min), then 10°C/min to 200°C (hold 7 min) ut.ac.ir | 70°C (1 min), then 3°C/min to 150°C, then 10°C/min to 280°C tandfonline.com |

| Injector Temp. | Not Specified | 180°C tandfonline.com |

| Detector | Flame Ionization Detector (FID) ut.ac.ir | Mass Spectrometer (MS) tandfonline.com |

| Carrier Gas | Nitrogen ut.ac.ir | Hydrogen tandfonline.com |

| Flow Rate | 1.5 mL/min ut.ac.ir | 1 mL/min tandfonline.com |

| Derivatization | Yes, with Ethyl Chloroformate (ECF) ut.ac.ir | Not always required, but can improve performance nih.gov |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) offer versatile and powerful alternatives for the analysis of this compound, particularly for less volatile or thermally labile derivatives.

Research Findings:

HPLC methods for aniline derivatives often utilize reversed-phase (RP) chromatography. For the closely related compound, N-ethyl-3-methylaniline, a reverse-phase HPLC method has been described using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com Such methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.com

LC-MS has proven to be highly effective for the analysis of primary aromatic amines (PAAs) in complex matrices like cosmetics. lcms.cz The technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. measurlabs.com A study comparing GC/MS, GC/MS-MS, and LC/MS-MS for the quantification of aniline derivatives in groundwater found that LC/MS-MS has the advantage of direct injection without extensive sample preparation. tandfonline.com While GC/MS-MS showed higher sensitivity, all three methods provided comparable quantification results in the tested concentration range. tandfonline.com However, LC-MS-MS may exhibit lower ionization efficiency for certain isomers, such as ortho-substituted chloroanilines, compared to their meta- and para-substituted counterparts. tandfonline.com

In a significant study on the DNA adducts of 3,5-dimethylaniline, a metabolite of this compound, HPLC-MS was instrumental. nih.gov After enzymatic hydrolysis of DNA that had reacted with N-acetoxy-3,5-dimethylaniline, the resulting adducts were separated and identified using HPLC coupled with high-resolution mass spectrometry (HR-MS). nih.gov This allowed for the unambiguous characterization of adducts formed with deoxyguanosine, deoxyadenosine, and deoxycytidine. nih.gov

Table 2: HPLC and LC-MS Conditions for Aniline Derivative Analysis

| Parameter | HPLC Method (N-Ethyl-3-methylaniline) sielc.com | LC-MS/MS Method (Aniline Derivatives) tandfonline.com |

| Column | Newcrom C18 | Kinetex (100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with Phosphoric Acid (or Formic Acid for MS) | Water |

| Mobile Phase B | Acetonitrile | Methanol (B129727):Acetonitrile (25:75, v/v) with 0.1% Formic Acid |

| Gradient | Not specified (Isocratic or Gradient) | Time-programmed gradient |

| Flow Rate | Not specified | 500 µL/min |

| Column Temp. | Not specified | 45°C |

| Detector | UV or Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) |

Supercritical Fluid Chromatography (SFC) for Alkylaniline Isomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of isomers, including those of alkylanilines. It offers advantages in terms of speed, efficiency, and reduced solvent consumption compared to traditional HPLC. chromatographyonline.comselvita.com

Research Findings:

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography. chromatographyonline.com While primarily known for chiral separations, SFC's application is expanding to include the separation of positional isomers like those found in alkylanilines. chromatographyonline.com

The separation mechanism in SFC is distinct from both GC and HPLC, providing different selectivity. shimadzu.com By adjusting parameters such as pressure, temperature, and the composition of an organic co-solvent (modifier), separations can be finely tuned. libretexts.org This makes SFC particularly suitable for challenging separations of structurally similar isomers that may co-elute in GC or HPLC. chromatographyonline.com

A case study on the (E)-(Z) isomerization of a complex molecule demonstrated the capability of SFC to simultaneously separate all four isomers (both chiral and geometric) in under six minutes. chromatographyonline.com This highlights the potential of SFC for profiling the isomeric composition of complex mixtures. The use of various stationary phases, including those developed for chiral separations, can be explored to achieve the desired resolution of alkylaniline isomers. chromatographyonline.com The advantages of SFC include faster analysis times, reduced use of toxic organic solvents, and the potential for unique selectivity in isomer separations. selvita.com

Table 3: General Parameters for SFC Isomer Separation

| Parameter | Typical Value/Range |

| Mobile Phase | Supercritical CO2 with a modifier (e.g., Methanol) chromatographyonline.com |

| Modifier Gradient | e.g., 5% to 25% Methanol in 5 minutes chromatographyonline.com |

| Stationary Phase | Chiral or achiral columns, often polysaccharide-based for chiral separations chromatographyonline.comchromatographyonline.com |

| Column Temperature | Typically near ambient to slightly elevated (e.g., 35-40°C) |

| Back Pressure | Maintained to ensure supercritical state (e.g., 100-200 bar) |

| Detector | UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) |

Mechanistic and Physical Organic Chemistry Investigations of N Ethyl 3,5 Dimethylaniline

Electronic Structure and Reactivity Profiles of N-Ethyl-3,5-Dimethylaniline

The electronic and structural characteristics of this compound are fundamentally shaped by the interplay of its constituent alkyl groups and the aromatic system.

Influence of Alkyl Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the electronic effects of the N-ethyl and the two methyl groups. Alkyl groups are generally considered activating groups in electrophilic aromatic substitution reactions. wikipedia.org They donate electron density to the aromatic ring, which makes the ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com This electron donation occurs through an inductive effect, where the alkyl groups push electron density through the sigma bonds. libretexts.org

In this compound, the N-ethyl group and the two methyl groups at the 3 and 5 positions all contribute to increasing the electron density of the benzene (B151609) ring. The amino group itself is a very strong activating group due to the ability of the nitrogen's lone pair to donate electrons into the ring via resonance. chemistrysteps.com This donation is most effective at the ortho and para positions. However, the presence of the two methyl groups at the meta positions relative to the amino group further enhances the ring's activation. The combined inductive effects of these three alkyl groups make the aromatic ring in this compound highly susceptible to electrophilic attack.

The directing effect of the substituents must also be considered. The powerful ortho, para-directing influence of the amino group dominates. libretexts.org Therefore, incoming electrophiles will preferentially attack the positions ortho and para to the N-ethylamino group (positions 2, 4, and 6). The methyl groups at positions 3 and 5 sterically hinder the adjacent ortho positions (2 and 6) to some extent, which could lead to a higher proportion of substitution at the para position (position 4).

The table below summarizes the nature of the substituents on the this compound ring and their expected effect on electrophilic aromatic substitution.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| -NHEt | 1 | +R > -I (Strong Resonance Donation, Weak Inductive Withdrawal) | Strong | Ortho, Para |

| -CH₃ | 3 | +I (Inductive Donation) | Weak | Ortho, Para |

| -CH₃ | 5 | +I (Inductive Donation) | Weak | Ortho, Para |

Basicity and Nucleophilicity Studies of N-Alkyl Aromatic Amines

The basicity of amines is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. chemistrystudent.com Aromatic amines are generally weaker bases than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic ring through resonance, making it less available for protonation. numberanalytics.comsundarbanmahavidyalaya.in

However, the presence of electron-donating groups on the aromatic ring can increase the basicity of anilines. numberanalytics.comsundarbanmahavidyalaya.in In this compound, the two methyl groups at the 3 and 5 positions are electron-donating through induction. sundarbanmahavidyalaya.in This effect increases the electron density on the nitrogen atom, thereby increasing its basicity compared to aniline (B41778). The N-ethyl group also contributes to this effect. Generally, secondary amines are more basic than primary amines due to the electron-donating nature of the additional alkyl group. chemistrystudent.com

The nucleophilicity of amines, their ability to donate their lone pair to an electrophile, generally follows the same trend as basicity. algoreducation.com Therefore, the electron-donating alkyl groups in this compound also enhance its nucleophilicity.

| Compound | pKa of Conjugate Acid |

| Aniline | 4.6 numberanalytics.com |

| N-Ethylaniline | 5.11 |

| 3,5-Dimethylaniline (B87155) | 4.91 |

Note: The pKa values for N-Ethylaniline and 3,5-Dimethylaniline are representative values and may vary slightly depending on the measurement conditions. The pKa for this compound is expected to be higher than that of both N-ethylaniline and 3,5-dimethylaniline due to the combined electron-donating effects.

Exploration of Reaction Pathways and Intermediate Species

The study of reaction pathways involving this compound provides insight into its chemical behavior under various conditions, particularly in oxidative and photophysical processes.

Oxidative Transformations and Reactive Species Generation in Substituted Anilines

The oxidation of substituted anilines can proceed through various mechanisms, often involving the formation of reactive intermediates. niscpr.res.inorientjchem.org In the presence of an oxidant, the nitrogen atom of the aniline can be oxidized. nih.gov For this compound, oxidation can lead to the formation of a radical cation, where the nitrogen atom loses an electron. nih.gov The stability of this radical cation is influenced by the substituents on the aromatic ring. The electron-donating ethyl and methyl groups in this compound would help to stabilize the positive charge on the nitrogen, facilitating the oxidation process.

The oxidation of anilines can also lead to the formation of N-hydroxylamine derivatives through a P450-catalyzed oxidation at the nitrogen atom. nih.gov These hydroxylamines can then undergo further reactions, such as O-acetylation, which promotes their reactivity and can lead to the formation of nitrenium ions that react with DNA. nih.gov Studies on 3,5-dimethylaniline have shown that its acetoxy derivative forms multiple adducts with DNA. nih.gov

The oxidation of anilines can also result in the formation of colored products like azobenzenes. orientjchem.org The specific products formed depend on the oxidant used and the reaction conditions. For instance, the oxidation of some meta-substituted anilines with tetrabutylammoniumbromochromate yields the corresponding azo benzenes. orientjchem.org

Photophysical Properties and Electronic Relaxation Dynamics of Methylated Anilines

The photophysical properties of aniline and its derivatives are a subject of significant research, focusing on how the molecule behaves after absorbing light. rsc.orgrsc.org The absorption of ultraviolet light promotes the molecule to an electronically excited state. The subsequent de-excitation, or relaxation, can occur through several pathways, including fluorescence, internal conversion, and intersystem crossing. canada.ca

For aniline and its methylated derivatives like 3,5-dimethylaniline, excitation with UV light can populate different singlet excited states, primarily the S₁ (ππ) and S₂ (3s/πσ) states. researchgate.net The dynamics of these excited states are complex and involve interactions between them.

Research on aniline, N,N-dimethylaniline, and 3,5-dimethylaniline following UV excitation at 250 nm indicates that both the S₁ and S₂ states can be directly populated. researchgate.net The S₂ (3s/πσ*) state is of particular interest as it is associated with a dissociative character along the N-X (where X is H or an alkyl group) bond. researchgate.net

The decay of the S₂ state can occur via two main competing pathways:

Direct dissociation: The molecule can dissociate along the N-X stretching coordinate. researchgate.net

Internal conversion: The molecule can undergo a non-radiative transition from the S₂ state to the S₁ state. researchgate.net

In aniline and N,N-dimethylaniline, it is believed that both of these pathways contribute to the decay of the S₂ state. researchgate.net However, in 3,5-dimethylaniline, studies suggest that the direct dissociation mechanism is the dominant pathway for the decay of the S₂ state. researchgate.net This difference in behavior is attributed to how methylation on the aromatic ring affects the relative rates of the two decay processes. researchgate.net The flexible nature of structures with substituents can introduce additional pathways for the non-radiative deactivation of singlet excited states. nih.gov

The photophysical properties of related aniline-containing compounds have been shown to be tunable by altering substituents, which can affect properties like fluorescence and solvatochromism. nih.govrsc.org For example, methyl substitution on benzothiadiazole dyes, which contain an aniline-like donor segment, can influence the electronic communication between the donor and acceptor parts of the molecule, leading to shifts in absorption and emission spectra. acs.org

| Compound | Primary Decay Pathway from S₂ State (at 250 nm excitation) |

| Aniline | Direct Dissociation & Internal Conversion to S₁ researchgate.net |

| N,N-Dimethylaniline | Direct Dissociation & Internal Conversion to S₁ researchgate.net |

| 3,5-Dimethylaniline | Primarily Direct Dissociation researchgate.net |

Non-Adiabatic Coupling Mechanisms in Aromatic Amines

The photophysical behavior of aromatic amines following ultraviolet (UV) excitation is governed by complex electronic relaxation dynamics, often involving non-adiabatic coupling between excited states. Studies on analogous compounds, such as aniline, N,N-dimethylaniline, and particularly 3,5-dimethylaniline (3,5-DMA), provide critical insights into the mechanisms likely applicable to this compound.

Following UV excitation at 250 nm, time-resolved photoelectron imaging studies reveal that aromatic amines like 3,5-DMA are initially promoted to two low-lying singlet excited states: S₁ (ππ) and S₂ (3s/πσ). hw.ac.uknih.gov The subsequent relaxation pathways from the S₂(3s/πσ*) state are of primary interest. This state can decay through two competing mechanisms:

Direct Dissociation: This pathway involves the cleavage of the N-X bond (where X is H, CH₃, or in this context, an ethyl group) directly from the S₂ state potential energy surface. nih.govresearchgate.net

Internal Conversion: This involves a non-adiabatic transition from the S₂ state to the S₁ state, followed by relaxation from S₁. nih.govresearchgate.net

Research comparing aniline, N,N-dimethylaniline, and 3,5-dimethylaniline has shown that methylation of the aromatic ring significantly influences the preferred decay route. nih.gov In aniline and N,N-dimethylaniline, both direct dissociation and internal conversion are competing pathways for depleting the S₂ state population. nih.gov However, for 3,5-dimethylaniline, the direct dissociation mechanism along the N-H stretching coordinate appears to be the only active pathway. hw.ac.uknih.gov This shift is attributed to changes in the relative rates of the two decay pathways upon methylation of the aromatic ring system. nih.gov These findings suggest that the specific substitution pattern on the aniline ring is a key determinant in driving the S₁/S₂ coupling mechanism and the subsequent relaxation dynamics. researchgate.netresearchgate.net

Table 1: Dominant S₂(3s/πσ*) Decay Pathways in Aniline and Methylated Derivatives

| Compound | Internal Conversion to S₁(ππ*) | Direct Dissociation (N-X bond) |

|---|---|---|

| Aniline | ✓ | ✓ |

| N,N-Dimethylaniline | ✓ | ✓ |

| 3,5-Dimethylaniline | ✓ |

Data synthesized from studies on electronic relaxation dynamics. hw.ac.uknih.gov

Chemical Interactions with Biomolecules: Focus on Reaction Mechanism

The biological activity of many aromatic amines, including alkylanilines, is linked to their metabolic activation into reactive electrophilic species that can covalently bind to biological macromolecules like DNA. oup.comnih.gov This process of forming DNA adducts is a critical mechanism of genotoxicity. oup.comresearchgate.net The investigation into these reaction pathways focuses on identifying the reactive intermediates and the specific structures of the resulting DNA adducts.

Investigation of DNA Adduct Formation by N-Acetoxylated Alkylanilines

To understand the DNA-binding mechanism of compounds like this compound, researchers use N-acetoxylated derivatives as model reactants. The N-acetoxy group serves as a good leaving group, facilitating the generation of a reactive electrophile. nih.govresearchgate.net

In a key study, N-acetoxy-3,5-dimethylaniline (N-AcO-3,5-DMA) was reacted with calf thymus DNA. nih.govnih.gov Following enzymatic hydrolysis of the modified DNA, the resulting adducts were separated and identified using High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The investigation revealed the formation of four distinct and major DNA adducts:

One adduct with 2'-deoxyguanosine (B1662781) (dG). nih.govnih.gov

Two different adducts with 2'-deoxyadenosine (B1664071) (dA). nih.govnih.gov

One adduct with 2'-deoxycytidine (B1670253) (dC), which was the first detailed report of a dC adduct for an aromatic amine. nih.govnih.gov

The structures were unambiguously characterized, demonstrating that the aniline derivative can bind to multiple sites on different DNA bases. nih.govmit.edu The reaction of N-AcO-3,5-DMA directly with individual deoxyribonucleosides (dG, dA, and dC) produced an identical profile of adducts, confirming the products observed with whole DNA. nih.govnih.gov This adduct profile is notably different from that of other isomers like N-acetoxy-2,6-dimethylaniline, where the dG-C8 adduct is the least abundant, highlighting that the substitution pattern profoundly affects reactivity with DNA. nih.gov

Table 2: DNA Adducts Identified from the Reaction of N-Acetoxy-3,5-dimethylaniline with DNA

| Deoxyribonucleoside | Adduct Structure |

|---|---|

| 2'-deoxyguanosine (dG) | N-(deoxyguanosin-8-yl)-3,5-dimethylaniline (dG-C8-3,5-DMA) |

| 2'-deoxyadenosine (dA) | 4-(deoxyadenosin-N⁶-yl)-3,5-dimethylaniline (dA-N⁶-3,5-DMA) |

| 2'-deoxyadenosine (dA) | N-(deoxyadenosin-8-yl)-3,5-dimethylaniline (dA-C8-3,5-DMA) |

| 2'-deoxycytidine (dC) | N-(deoxycytidin-5-yl)-3,5-dimethylaniline (dC-C5-3,5-DMA) |

Source: Characterization data from studies using HPLC/MS and NMR spectroscopy. nih.govnih.gov

Nitrenium Ion Intermediacy in DNA Adduct Chemistry

The formation of the diverse DNA adducts described above is explained by the intermediacy of a highly reactive electrophile known as a nitrenium ion. oup.comnih.gov The metabolic activation of aromatic amines in vivo typically involves N-oxidation to form an N-hydroxylamine, followed by esterification (e.g., O-acetylation or O-sulfation). oup.commit.edu This ester, such as N-acetoxy-3,5-dimethylaniline, readily undergoes heterolytic cleavage of the N-O bond to generate a short-lived but highly electrophilic arylnitrenium ion. nih.govresearchgate.net

This nitrenium ion is the key species that attacks the electron-rich, nucleophilic centers on DNA bases. oup.comresearchgate.net The positive charge on the 3,5-dimethylaniline nitrenium ion is not localized solely on the nitrogen atom but is delocalized across the aromatic ring. nih.gov This delocalization results in multiple electrophilic sites on the intermediate.

Attack at Nitrogen: When the nitrogen atom acts as the electrophilic center, it attacks positions like the C8 of guanine (B1146940) and adenine (B156593), or the C5 of cytidine, forming C-N bonds. This leads to adducts such as dG-C8-3,5-DMA, dA-C8-3,5-DMA, and dC-C5-3,5-DMA. nih.govmit.edu

Attack at Carbon: Delocalization of the charge to the para-carbon of the aniline ring (C4 position) creates another electrophilic site. Attack from this carbon at the exocyclic amino group (N⁶) of adenine results in the formation of the dA-N⁶-3,5-DMA adduct. oup.comnih.gov

The observation of these specific adducts provides strong chemical support for a carcinogenic mechanism of action for 3,5-dimethylaniline that proceeds through N-hydroxylation and the subsequent formation of a DNA-reactive nitrenium ion. researchgate.netnih.govnih.gov The indiscriminate nature of the reaction of this monocyclic amine-derived nitrenium ion with DNA, as evidenced by the multiple adducts formed, contrasts with the more selective reactions often seen with nitrenium ions from larger, multi-ring aromatic amines. nih.gov

Computational Chemistry and Theoretical Modeling of N Ethyl 3,5 Dimethylaniline

Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Properties

Ab initio and Density Functional Theory (DFT) are cornerstone quantum chemical methods used to investigate the fundamental properties of molecules. science.gov Ab initio methods derive their results from first principles, without experimental data, while DFT calculates properties based on the molecule's electron density, offering a balance of accuracy and computational efficiency. researchgate.netresearchgate.net These methods are frequently used to study aniline (B41778) derivatives. researchgate.netelixirpublishers.com

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.com For N-Ethyl-3,5-dimethylaniline, methods like DFT with the B3LYP functional and a suitable basis set such as 6-31G(d,p) or cc-pVDZ are employed to predict bond lengths, bond angles, and dihedral angles. mdpi.comd-nb.info The accuracy of these predictions is often validated by comparison with experimental data from X-ray crystallography for similar molecules. d-nb.info

Once the geometry is optimized, a range of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. elixirpublishers.com A smaller gap suggests higher reactivity. elixirpublishers.com

Table 1: Computed Molecular Properties of this compound This table presents descriptor data calculated using computational models.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N | uni.lu |

| Molecular Weight | 149.23 g/mol | uni.lu |

| Monoisotopic Mass | 149.12045 Da | uni.lu |

| XLogP3 (Predicted) | 3.0 | uni.lu |

Table 2: Illustrative DFT-Calculated Geometric Parameters for a Substituted Aniline Moiety This table provides examples of the type of data generated from geometry optimization calculations on a related N,N-dimethylaniline derivative, showing a comparison between different computational methods. d-nb.info

| Parameter | Bond | HF/6-31G* (pm) | B3LYP/6-31G* (pm) | B3LYP/cc-pVDZ (pm) |

|---|---|---|---|---|

| Bond Length | C-C (ring) | 138.0–140.0 | 139.1–141.3 | 139.3–141.5 |

| Bond Length | C-N | - | - | - |

Understanding the behavior of molecules upon absorption of light is critical. Time-dependent density functional theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. rsc.org These calculations can predict the vertical transition energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum. mdpi.com

By modeling the transitions between the ground state (S₀) and various excited states (S₁, S₂, etc.), TD-DFT allows for the simulation of absorption and fluorescence spectra. acs.org This is particularly useful for interpreting experimental spectra and assigning specific electronic transitions, such as π → π* or n → π* transitions. psu.edu For substituted anilines, computational studies have explored how solvent polarity affects these transitions, revealing phenomena like intramolecular charge transfer (ICT) in the excited state. mdpi.com

Table 3: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths This table shows sample data for a related dimethylamino-substituted aromatic compound, demonstrating the output of excited state calculations used for spectroscopic simulations. psu.edu

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 391 | 0.000 | HOMO → LUMO (n→π*) |

| S₀ → S₂ | 285 | 0.455 | HOMO-1 → LUMO (π→π*) |

Geometry Optimization and Electronic Property Prediction.

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to understand reaction rates. Computationally, TST is employed to locate the transition state (TS)—the highest energy point along a reaction coordinate. researchgate.net Characterizing the structure and energy of the transition state allows for the calculation of the activation energy (Ea), which is the primary determinant of the reaction rate. researchgate.net

For reactions involving this compound, such as electrophilic aromatic substitution, oxidation, or N-alkylation, DFT calculations can map out the entire potential energy surface. nih.govresearchgate.net This involves identifying the structures of reactants, intermediates, transition states, and products. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, studies on the Claisen rearrangement and other organic reactions have successfully used a combination of spectroscopy and direct-dynamics trajectory simulations to clarify multi-step mechanisms. mdpi.com

Thermodynamic and Kinetic Modeling of this compound Reactions

Computational chemistry provides the tools to model both the thermodynamic and kinetic aspects of chemical reactions. researchgate.net Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be calculated from the computed energies and vibrational frequencies of the involved species. This information determines the spontaneity and position of equilibrium for a reaction.

Kinetic modeling involves using the activation energies derived from TST to calculate reaction rate constants (k), often using the Eyring equation. acs.org Studies on the quaternization of N,N-dimethylaniline with bromoalkynes have shown how reaction rates can be determined experimentally and rationalized through mechanistic understanding. researchgate.net Computational modeling can simulate these kinetics, providing a theoretical basis for observed reaction rates and allowing for the prediction of how changes in the substrate or reagents will affect the reaction speed. researchgate.netresearchgate.net

Table 4: Illustrative Kinetic and Thermodynamic Parameters for Oxidation of Substituted Anilines This table presents experimental data for the oxidation of various anilines, illustrating the types of parameters that are determined in kinetic studies and can be modeled computationally. researchgate.net

| Substituent | k₂ × 10⁷ (dm³ mol⁻¹ s⁻¹) at 313 K | Ea (kJ mol⁻¹) | ΔH# (kJ mol⁻¹) | ΔS# (J K⁻¹ mol⁻¹) |

|---|---|---|---|---|

| p-OMe | 5.76 | 21.0 | 18.4 | -244 |

| p-Me | 3.35 | 20.1 | 17.5 | -249 |

| H | 1.99 | 40.0 | 37.4 | -186 |

| p-F | 2.45 | 16.9 | 14.3 | -261 |

| p-Cl | 1.52 | 29.5 | 26.9 | -216 |

Structure-Reactivity Relationship Studies of Substituted Anilines

Quantitative Structure-Activity Relationship (QSAR) studies seek to correlate the chemical structure of a series of compounds with their physical properties or biological activity. nih.gov In physical organic chemistry, these are often called structure-reactivity relationships. For substituted anilines, a common approach is the use of the Hammett equation, a linear free-energy relationship that quantifies the effect of meta- and para-substituents on a reaction rate or equilibrium constant. acs.orgresearchgate.net

log(k/k₀) = ρσ

Here, k is the rate constant for the substituted aniline, k₀ is the rate for the unsubstituted aniline, σ is the substituent constant (which depends only on the substituent), and ρ is the reaction constant (which depends on the reaction type and conditions). researchgate.net The sign of ρ indicates the nature of the transition state: a negative ρ value implies that electron-donating groups accelerate the reaction, suggesting the buildup of positive charge in the transition state. researchgate.net

Studies on the oxidation of various substituted anilines have shown good correlations with Hammett-type equations. acs.orgresearchgate.net The ethyl group at the nitrogen and the two methyl groups on the aromatic ring of this compound are all electron-donating. Their combined effect enhances the electron density on the aromatic ring and the nitrogen atom, making the compound more susceptible to electrophilic attack and oxidation compared to unsubstituted aniline. acs.orgd-nb.info Computational methods can calculate properties that correlate with Hammett constants, providing a theoretical foundation for these empirical relationships. d-nb.info

Advanced Applications and Industrial Relevance in Chemical Synthesis

N-Ethyl-3,5-Dimethylaniline as a Chemical Building Block in Organic Synthesis

This compound serves as a fundamental building block in a variety of organic reactions. moldb.comchemblink.com Its structural features—a nucleophilic tertiary amine and an electron-rich aromatic ring—allow it to participate in diverse chemical transformations. The activating nature of the ethylamino and dimethyl substituents makes the aromatic ring susceptible to electrophilic substitution reactions, a key process for introducing further functional groups.

One of the important reactions it undergoes is formylation, where an aldehyde group is introduced onto the aromatic ring, often through methods like the Vilsmeier-Haack reaction. nih.gov This creates multifunctional intermediates that are pivotal for constructing more complex molecular architectures. The resulting aromatic aldehydes are precursors for a wide range of products, including pharmaceuticals and specialty chemicals. Furthermore, derivatives of this compound are utilized in coupling reactions, which are fundamental processes in modern organic synthesis for creating carbon-carbon or carbon-heteroatom bonds.

Role in the Synthesis of Dyes, Pigments, and Optoelectronic Materials

A primary application of this compound and its parent compound, 3,5-dimethylaniline (B87155), is in the manufacturing of colorants. google.comechemi.comsigmaaldrich.comfishersci.ca It is a crucial intermediate in the synthesis of xanthene dyes, a class that includes highly fluorescent and brightly colored compounds like rhodamines. amoghavarshaiaskas.innih.govwpmucdn.com In these syntheses, substituted anilines are condensed with other molecules, such as phthalic anhydride, to form the characteristic xanthene core structure. wpmucdn.comgoogle.comrsc.org The specific substitution pattern on the aniline (B41778) ring, such as the 3,5-dimethyl configuration, is critical as it fine-tunes the resulting dye's photophysical properties, including its color, fluorescence intensity, and absorption/emission wavelengths. nih.gov

Development of Catalysts and Ligands Incorporating this compound Moieties

In the field of catalysis, N-substituted anilines are valuable for creating ligands for transition metal complexes. The nitrogen atom in the this compound structure can coordinate with a metal center, such as palladium or nickel, forming catalysts used in cross-coupling reactions and polymerizations. google.com

The steric bulk provided by the two methyl groups at the 3 and 5 positions, combined with the ethyl group on the nitrogen, can create a specific steric environment around the metal. This steric hindrance plays a crucial role in controlling the catalyst's activity and selectivity, favoring the formation of desired products while minimizing side reactions. Research has explored the use of N,N'-Bisoxalamides, which can be derived from substituted anilines, to enhance the catalytic activity of such systems. acs.org While direct examples of catalysts from this compound are specialized, the principles are well-established within the broader class of N-alkylanilines. bldpharm.com

Application in Specialty Polymers and Chemical Intermediates

This compound functions as a key chemical intermediate for a range of specialty products. nih.gov Its role extends to the synthesis of monomers that are subsequently used to produce high-performance polymers. arborpharmchem.com For instance, derivatives containing vinyl groups can be polymerized to create materials with enhanced thermal stability and mechanical properties, suitable for applications in the aerospace and automotive industries. arborpharmchem.com

Furthermore, aniline derivatives are used in the production of polyanilines, which are conductive polymers with applications in electronics and anti-static coatings. researchgate.net The specific substitutions on the aniline ring influence the properties of the final polymer, such as its conductivity, solubility, and processability. The compound also serves as a precursor to other intermediates, like N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethylaniline sodium salt, which is a highly water-soluble reagent used in diagnostic testing and biochemical assays. made-in-china.comcalpaclab.comalfa-chemistry.com

Design of Chiral Separating Agents Utilizing Substituted Aniline Structures

While this compound is not itself chiral, its structure serves as a valuable scaffold for the synthesis of chiral molecules used in enantiomeric separations. Aniline derivatives are frequently incorporated into the structure of chiral selectors, which are the active components in chiral chromatography. sigmaaldrich.comfishersci.ca

These synthesized chiral aniline derivatives can be immobilized onto a solid support to create a chiral stationary phase (CSP) for High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comfishersci.ca Alternatively, they can be used as chiral resolving agents. The principle relies on the differential interaction between the chiral selector and the two enantiomers of a racemic mixture, leading to their separation. Research has demonstrated the successful separation of aniline derivatives on specialized chromatography columns, and modified anilines are key components in ligands for asymmetric synthesis, which produces chiral molecules with high enantiomeric excess. google.comresearchgate.net

Emerging Research Frontiers and Future Perspectives

Development of Sustainable Synthetic Routes for N-Ethyl-3,5-Dimethylaniline

The synthesis of N-alkylated anilines, including this compound, is a cornerstone of organic chemistry due to the widespread industrial and biological importance of the products. echemcom.com Traditional methods for N-alkylation often involve harsh conditions and the formation of undesirable waste products. echemcom.com Consequently, a major focus of current research is the development of "green" or sustainable synthetic methodologies.

A promising and environmentally friendly approach is the use of alcohols for the N-alkylation of amines, a process often referred to as "borrowing hydrogen" or "hydrogen auto-transfer". echemcom.comrsc.org This method is advantageous as the only byproduct is water. echemcom.comsamipubco.com Research has explored various catalytic systems to facilitate this transformation, including those based on precious metals like iridium and ruthenium, as well as more abundant and less expensive base metals such as iron, copper, and manganese. researchgate.netbeilstein-journals.orgrsc.orgrsc.org

Recent advancements in this area include:

The table below summarizes some of the sustainable synthetic routes being explored for the N-alkylation of anilines.

| Catalytic System | Alkylating Agent | Key Advantages |

|---|---|---|

| Phosphomolybdic acid on chitosan/Fe3O4 | Alcohols | Green, recyclable catalyst, simple procedure, water as the only byproduct. echemcom.comsamipubco.com |

| Reductive aminase (RedAm) and alcohol oxidase | Primary Alcohols | Mild conditions, avoids overalkylation, simplified workup procedures. acs.org |

| Pyridine (as a hydrogen shuttle) | Alcohols | Transition-metal-free, biomimetic approach. rsc.org |

| Iridium(I) complexes with NHC ligands | Alcohols | High efficiency through a "borrowing hydrogen" mechanism. rsc.org |

| In situ formed Ruthenium/Triphos complex | Carboxylic Acids and H2 | Convenient and practical green N-alkylation. csic.es |

| Copper-Iron (Cu-Fe) catalyst from LDH precursors | Alcohols | Base- and oxidant-free conditions. researchgate.net |

Advanced Spectroscopic and Mechanistic Probes for Reaction Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing more efficient catalysts. Advanced spectroscopic techniques are indispensable tools for gaining this insight, particularly through in situ and operando studies, which monitor the reaction as it happens under actual process conditions. ethz.chkit.eduacs.org

For the N-alkylation of anilines, techniques such as in situ Fourier-transform infrared spectroscopy (FT-IR) have been used to observe the "hydrogen-borrowing" mechanism directly. researchgate.net Other powerful spectroscopic methods for reaction monitoring include:

The development of operando spectroscopic reactor cells allows for the simultaneous acquisition of catalytic performance data (like activity and selectivity) and spectroscopic information about the catalyst surface. ethz.ch This integrated approach provides a more complete picture of the catalytic process.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemistry. These computational approaches can analyze large datasets to identify patterns and make predictions, accelerating the discovery and optimization of new molecules and reactions.

In the context of this compound and other substituted anilines, ML and AI can be applied in several ways:

While the application of ML to predict C-N coupling reactions still faces challenges, the continued development of more sophisticated algorithms and the generation of high-quality, large-scale datasets will undoubtedly enhance the predictive power of these models. acs.org

Cross-Disciplinary Research Opportunities for Substituted Anilines

Substituted anilines, including this compound, are versatile building blocks with applications that extend beyond traditional organic synthesis into various cross-disciplinary fields. ijrpr.comresearchgate.net

The continued exploration of substituted anilines in these and other fields will likely lead to the discovery of new applications and a deeper understanding of their fundamental properties.

Q & A

Q. What are the optimal synthetic routes for N-ethyl-3,5-dimethylaniline, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves alkylation of 3,5-dimethylaniline with ethyl halides or via reductive amination. Key parameters to optimize include:

- Catalyst selection : Alkali metal hydroxides (e.g., NaOH) or organic bases (e.g., triethylamine) improve yield and reaction rate .

- Temperature control : Reactions above 100°C in inert solvents (e.g., glycols) enhance efficiency, as shown in autoclave-based protocols .

- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and confirm product purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Prioritize:

- ¹H/¹³C NMR : Identify ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.5 ppm for CH₂) and aromatic protons (δ 6.5–7.0 ppm for meta-substituted dimethyl groups) .

- IR spectroscopy : Look for N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks (m/z 149 for the free base, m/z 186 for the hydrochloride salt) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow these guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or closed systems to avoid inhalation of vapors .

- Waste disposal : Collect residues in sealed containers for professional hazardous waste treatment .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its reactivity compared to isomers like N-ethyl-2,4-dimethylaniline?

- Methodological Answer :

- Steric effects : The 3,5-dimethyl configuration creates greater steric hindrance, reducing electrophilic substitution rates compared to the 2,4-isomer .

- Electronic effects : Meta-substitution directs incoming electrophiles to less hindered positions, altering regioselectivity in reactions like nitration or halogenation .

- Experimental validation : Compare reaction kinetics under identical conditions using HPLC or GC-MS to quantify product distributions .

Q. What experimental approaches are recommended to resolve contradictions in reported genotoxicity data for this compound derivatives?

- Methodological Answer : Address discrepancies by:

- Dose-response studies : Test across multiple concentrations (e.g., 0.1–100 µM) in mammalian cell lines (e.g., HepG2) to identify threshold effects .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species generation linked to DNA adduct formation .

- Comparative assays : Replicate studies using both in vitro (Comet assay) and in vivo (mouse micronucleus test) models to validate consistency .

Q. What methodologies enable precise determination of this compound’s solubility and polarity when standard data are unavailable?

- Methodological Answer :

- Shake-flask method : Dissolve the compound in water-saturated octanol and aqueous buffer, then quantify phases via UV-Vis spectroscopy .

- HPLC retention time : Correlate logP values with reverse-phase C18 column retention under isocratic conditions .

- Computational modeling : Use software like COSMO-RS to predict solubility parameters based on molecular charge distribution .

Q. How can researchers design controlled experiments to analyze the catalytic mechanisms of this compound in aromatic substitution reactions?

- Methodological Answer :

- Kinetic isotope effects : Replace hydrogen with deuterium at reactive sites to study bond-breaking steps .

- Catalyst screening : Test transition metal catalysts (e.g., Pd/C) versus organic bases to compare activation pathways .

- In situ spectroscopy : Use FTIR or Raman to monitor intermediate formation during reactions .

Q. What statistical frameworks are appropriate for interpreting conflicting bioactivity data from high-throughput screens involving this compound?

- Methodological Answer :

- Meta-analysis : Apply random-effects models to aggregate data from independent studies, accounting for variability in assay conditions .

- Principal component analysis (PCA) : Identify confounding variables (e.g., solvent polarity, incubation time) influencing bioactivity outcomes .

- Bayesian inference : Calculate posterior probabilities to assess the likelihood of true positive/negative results in dose-dependent responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.